2-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylic acid
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Overview
Description
2-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the class of azetidines and pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) under basic conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the azetidine ring. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Coupling with Pyrimidine: The Boc-protected azetidine is then coupled with a pyrimidine derivative. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, potentially yielding alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(19)16-6-9(7-16)10-14-4-8(5-15-10)11(17)18/h4-5,9H,6-7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYSQDJFSICJHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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